2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide
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Overview
Description
2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide is an organic compound with the molecular formula C8H13N3O2S This compound is characterized by the presence of a pyridine ring, an ethane backbone, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide typically involves the reaction of pyridine-2-carboxaldehyde with ethane-1,2-diamine, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to scale up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions: 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It also interacts with cellular proteins, affecting various biochemical pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
- N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide
- N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide
Comparison: Compared to similar compounds, 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to form coordination complexes with metal ions, making it a valuable ligand in coordination chemistry .
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylamino)ethanesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8/h1-4,10H,5-7H2,(H2,9,12,13) |
InChI Key |
OWLZEGBHLLRCNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCS(=O)(=O)N |
Origin of Product |
United States |
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